molecular formula C19H24N2O B5209259 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5209259
M. Wt: 296.4 g/mol
InChI Key: YUZIFQHHKORSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol works by selectively blocking the dopamine D4 receptor, which is primarily located in the prefrontal cortex of the brain. This receptor is involved in regulating dopamine levels, which play a critical role in cognitive function, motivation, and reward. By blocking this receptor, this compound can modulate dopamine levels and improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in individuals with ADHD and schizophrenia by increasing dopamine levels in the prefrontal cortex. It has also been shown to reduce drug-seeking behavior in individuals with drug addiction by blocking the dopamine reward pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects. However, its limited bioavailability and short half-life can make it challenging to use in animal studies.

Future Directions

Research on 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is ongoing, and there are several potential future directions for its use. One area of interest is its potential use in treating cognitive deficits associated with aging. Another area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and depression.
In conclusion, this compound is a promising candidate for drug development due to its selective blocking of the dopamine D4 receptor. Its potential use in treating various neurological disorders has been extensively studied, and ongoing research is exploring its potential for future use.

Synthesis Methods

The synthesis of 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2,5-dimethylphenyl magnesium bromide with 4-bromo-1-chlorobutane, followed by the reaction of the resulting product with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid. The final step involves the reaction of the resulting product with phenol in the presence of a base.

Scientific Research Applications

3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential use in treating various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), schizophrenia, and drug addiction. Research has shown that the dopamine D4 receptor plays a significant role in these disorders, and this compound's ability to selectively block this receptor has made it a promising candidate for drug development.

properties

IUPAC Name

3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15-6-7-16(2)19(12-15)21-10-8-20(9-11-21)14-17-4-3-5-18(22)13-17/h3-7,12-13,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZIFQHHKORSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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